molecular formula C9H9BrClNO4 B1379819 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene CAS No. 1393441-69-4

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B1379819
CAS No.: 1393441-69-4
M. Wt: 310.53 g/mol
InChI Key: TWNFDVCXFBHEQF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene: is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, methoxyethoxy, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene typically involves multi-step organic reactions. One common method includes:

    Etherification: The methoxyethoxy group can be introduced via etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxyethoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the halogens.

    Reduction: Formation of 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-aminobenzene.

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxyethoxy group.

Scientific Research Applications

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloro-4-nitrobenzene: Lacks the methoxyethoxy group.

    1-Bromo-2-chloro-5-nitrobenzene: Lacks the methoxyethoxy group and has a different substitution pattern.

    1-Bromo-2-chloro-4-methoxybenzene: Lacks the nitro group.

Uniqueness

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene is unique due to the presence of both halogen atoms, the nitro group, and the methoxyethoxy group on the benzene ring

Properties

IUPAC Name

1-bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO4/c1-15-2-3-16-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNFDVCXFBHEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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